molecular formula C14H15NO B148088 (4-(p-Tolyloxy)phenyl)methanamine CAS No. 129560-03-8

(4-(p-Tolyloxy)phenyl)methanamine

Cat. No. B148088
M. Wt: 213.27 g/mol
InChI Key: ZNHILEFNCURVGP-UHFFFAOYSA-N
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Description

The compound “(4-(p-Tolyloxy)phenyl)methanamine” is a chemical structure that is related to a class of compounds that have been synthesized and characterized in the literature. Although the exact compound is not directly mentioned in the provided papers, the synthesis methods and characterization techniques for similar compounds can provide insights into its properties and potential applications.

Synthesis Analysis

The synthesis of related compounds, such as 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, involves the reaction of p-toluic hydrazide with glycine using a polyphosphoric acid condensation route. This method has been reported to be high yielding, which suggests that a similar approach could be applied to synthesize “(4-(p-Tolyloxy)phenyl)methanamine” with potential modifications to the starting materials or reaction conditions to accommodate the specific structural requirements of the target compound .

Molecular Structure Analysis

The molecular structure of compounds in this class has been characterized using various spectroscopic techniques, including FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry. These techniques provide detailed information about the molecular framework, functional groups, and the overall molecular architecture. The use of these techniques would likely be applicable in the analysis of “(4-(p-Tolyloxy)phenyl)methanamine” to confirm its structure and purity .

Chemical Reactions Analysis

While the provided papers do not detail specific chemical reactions involving “(4-(p-Tolyloxy)phenyl)methanamine,” the literature on similar compounds can shed light on potential reactivity. For example, the presence of an amino group in the molecule suggests that it could participate in reactions typical for amines, such as forming amides, Schiff bases, or undergoing alkylation or acylation. The aromatic rings may also undergo electrophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been inferred from their structural characteristics and spectroscopic data. These properties include solubility, stability, and the potential for interactions with biological targets. For instance, the related compound in paper exhibits high solubility, metabolic stability, and favorable penetration through biological membranes, which could be indicative of similar properties for “(4-(p-Tolyloxy)phenyl)methanamine.” Additionally, the presence of aromatic and amine groups would influence the compound's polarity, boiling point, and melting point .

Relevant Case Studies

The compounds similar to “(4-(p-Tolyloxy)phenyl)methanamine” have been studied for their biological activity. For example, derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been designed as biased agonists of serotonin 5-HT1A receptors, showing promising antidepressant-like activity in preliminary in vivo studies . This suggests that “(4-(p-Tolyloxy)phenyl)methanamine” could also be explored for its potential biological activities and therapeutic applications.

Scientific Research Applications

1. Catalyst in Transfer Hydrogenation Reactions

(4-Phenylquinazolin-2-yl)methanamine, a compound structurally related to (4-(p-Tolyloxy)phenyl)methanamine, has been used in the synthesis of N-heterocyclic ruthenium(II) complexes. These complexes exhibit exceptional catalytic performance in transfer hydrogenation reactions, achieving conversions up to 99% and high turnover frequency (TOF) values (Karabuğa et al., 2015).

2. Synthesis of Schiff Bases for Anticancer Activity

Schiff bases derived from (4-(p-Tolyloxy)phenyl)methanamine analogs have been synthesized and characterized for potential anticancer activity. These bases have shown promise in crystallographic studies, indicating their potential in the development of new chemotherapeutic agents (Akerman & Chiazzari, 2014).

3. Iron(III) Complexes for Photocytotoxicity

Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, structurally related to (4-(p-Tolyloxy)phenyl)methanamine, have shown significant potential in cellular imaging and photocytotoxicity under red light. These complexes demonstrated the capability to induce apoptosis in cancer cells through the generation of reactive oxygen species (Basu et al., 2014).

4. Enantioselective Synthesis of Pharmaceuticals

The compound has been utilized in the enantioselective Friedel-Crafts reaction, a method crucial for the synthesis of pharmaceutical compounds. This process helps in the construction of 3-indolyl methanamine derivatives, highlighting its importance in pharmaceutical chemistry (Wang et al., 2019).

5. Development of Novel Serotonin Receptor Agonists

1-(1-Benzoylpiperidin-4-yl)methanamine derivatives, related to (4-(p-Tolyloxy)phenyl)methanamine, have been designed as serotonin 5-HT1A receptor-biased agonists. These compounds have shown robust antidepressant-like activity, underscoring their potential in mental health treatment (Sniecikowska et al., 2019).

6. Involvement in Antimicrobial Compounds Synthesis

Compounds related to (4-(p-Tolyloxy)phenyl)methanamine have been used in the synthesis of various antimicrobial agents. These compounds, evaluated for their antibacterial and antifungal activities, have shown variable degrees of effectiveness, indicating their potential in addressing microbial resistance (Visagaperumal et al., 2010).

Safety And Hazards

“(4-(p-Tolyloxy)phenyl)methanamine” is harmful if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

[4-(4-methylphenoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-11-2-6-13(7-3-11)16-14-8-4-12(10-15)5-9-14/h2-9H,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHILEFNCURVGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360255
Record name (4-(p-Tolyloxy)phenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(p-Tolyloxy)phenyl)methanamine

CAS RN

129560-03-8
Record name 4-(4-Methylphenoxy)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129560-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-(p-Tolyloxy)phenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
LIU Cheng, Y Haiping, Z Ruifeng… - Chinese Journal of …, 2022 - search.ebscohost.com
Plant parasitic nematodes may cause severe damages to crops globally. In this study, fifteen novel 4, 5, 5-trifluoropent-4-enamide derivatives were designed and synthesized, and their …
Number of citations: 3 search.ebscohost.com
L Li, C Zhou, M Liu, P Zhang, N Zhang… - Journal of …, 2019 - Wiley Online Library
A series of original pyrimidinamine derivatives containing a biphenyl ether moiety were designed and synthesized. Their structures were confirmed by 1 H NMR, MS, and elemental …
Number of citations: 6 onlinelibrary.wiley.com
TG Le, A Kundu, A Ghoshal, NH Nguyen… - Journal of medicinal …, 2018 - ACS Publications
Recently, we have discovered that the registered pesticide, tolfenpyrad, unexpectedly and potently inhibits the development of the L4 larval stage of the parasitic nematode …
Number of citations: 18 pubs.acs.org

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